molecular formula C12H14N4S B14007104 N~4~-Benzyl-6-(methylsulfanyl)pyrimidine-2,4-diamine CAS No. 91769-84-5

N~4~-Benzyl-6-(methylsulfanyl)pyrimidine-2,4-diamine

Katalognummer: B14007104
CAS-Nummer: 91769-84-5
Molekulargewicht: 246.33 g/mol
InChI-Schlüssel: WEXZNYJEUMDKLL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N~4~-Benzyl-6-(methylsulfanyl)pyrimidine-2,4-diamine is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is characterized by the presence of a benzyl group at the N4 position and a methylsulfanyl group at the 6 position of the pyrimidine ring.

Vorbereitungsmethoden

The synthesis of N4-Benzyl-6-(methylsulfanyl)pyrimidine-2,4-diamine typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method involves the reaction of benzylamine with 6-(methylsulfanyl)pyrimidine-2,4-diamine in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete conversion .

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as microwave-assisted synthesis have also been explored to reduce reaction times and improve efficiency .

Analyse Chemischer Reaktionen

N~4~-Benzyl-6-(methylsulfanyl)pyrimidine-2,4-diamine undergoes various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to yield corresponding amines.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Major products formed from these reactions include sulfoxides, sulfones, and substituted pyrimidines, depending on the reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

N~4~-Benzyl-6-(methylsulfanyl)pyrimidine-2,4-diamine has several scientific research applications:

Wirkmechanismus

The mechanism of action of N4-Benzyl-6-(methylsulfanyl)pyrimidine-2,4-diamine involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit the activity of enzymes involved in inflammatory pathways by binding to their active sites. This binding prevents the enzymes from catalyzing their respective reactions, thereby reducing the production of inflammatory mediators .

Vergleich Mit ähnlichen Verbindungen

N~4~-Benzyl-6-(methylsulfanyl)pyrimidine-2,4-diamine can be compared with other pyrimidine derivatives such as:

The uniqueness of N4-Benzyl-6-(methylsulfanyl)pyrimidine-2,4-diamine lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Eigenschaften

CAS-Nummer

91769-84-5

Molekularformel

C12H14N4S

Molekulargewicht

246.33 g/mol

IUPAC-Name

4-N-benzyl-6-methylsulfanylpyrimidine-2,4-diamine

InChI

InChI=1S/C12H14N4S/c1-17-11-7-10(15-12(13)16-11)14-8-9-5-3-2-4-6-9/h2-7H,8H2,1H3,(H3,13,14,15,16)

InChI-Schlüssel

WEXZNYJEUMDKLL-UHFFFAOYSA-N

Kanonische SMILES

CSC1=NC(=NC(=C1)NCC2=CC=CC=C2)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.